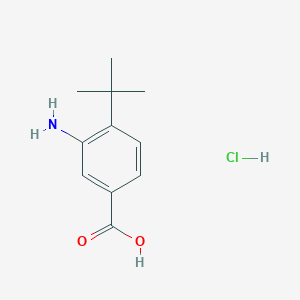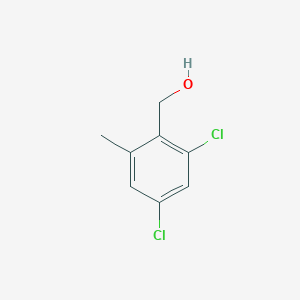![molecular formula C9H22ClN3O2S B1448732 [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamin-hydrochlorid CAS No. 1803583-28-9](/img/structure/B1448732.png)
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamin-hydrochlorid
Übersicht
Beschreibung
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride is a useful research compound. Its molecular formula is C9H22ClN3O2S and its molecular weight is 271.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
Diese Verbindung spielt mit ihrer einzigartigen Struktur eine entscheidende Rolle beim Design und der Synthese neuer Medikamente. Ihre Sulfamoyl-Gruppe und Dimethylamin-Einheit können als Pharmakophore fungieren, die mit biologischen Zielstrukturen interagieren, um deren Aktivität zu modulieren. Forscher nutzen diese Verbindung, um neuartige Moleküle mit potenziellen therapeutischen Wirkungen zu erzeugen, insbesondere im Bereich der Erkrankungen des zentralen Nervensystems und Entzündungen .
Biochemie: Enzymhemmungstudien
In der Biochemie wird diese Verbindung verwendet, um die Hemmung von Enzymen zu untersuchen. Die Amino- und Sulfamoyl-Gruppen können den Übergangszustand enzymatischer Reaktionen imitieren und so zur Identifizierung und Entwicklung potenter Enzymhemmer beitragen. Diese Studien sind entscheidend, um Krankheitsmechanismen zu verstehen und Medikamente zu entwickeln, die gezielt auf pathogene Enzyme wirken können .
Organische Chemie: Baustein für die Synthese
Als vielseitiger Baustein wird diese Verbindung in der organischen Synthese zur Konstruktion komplexer Moleküle eingesetzt. Ihre reaktiven funktionellen Gruppen ermöglichen selektive Umwandlungen, sodass Chemiker eine Vielzahl von Derivaten mit unterschiedlichen biologischen Aktivitäten synthetisieren können. Dies ist besonders nützlich bei der Synthese von α-Aminoketonen, die wertvolle Synthone in der organischen Chemie sind .
Analytische Chemie: Referenzstandards
In der analytischen Chemie dient diese Verbindung aufgrund ihrer genau definierten Eigenschaften als Referenzstandard. Sie wird zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden verwendet, um die Genauigkeit und Zuverlässigkeit chemischer Analysen sicherzustellen. Dies ist unerlässlich für die Qualitätskontrolle in der pharmazeutischen Herstellung .
Pharmakologie: Pharmakokinetische und Pharmakodynamische Studien
Pharmakologen verwenden diese Verbindung, um pharmakokinetische und pharmakodynamische Studien durchzuführen. Ihre gut charakterisierte Struktur ermöglicht die Untersuchung von Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofilen (ADME) sowie deren Interaktionen mit biologischen Rezeptoren, die für die Medikamentenentwicklung entscheidend sind .
Materialwissenschaften: Vorläufer für fortschrittliche Materialien
In den Materialwissenschaften wird diese Verbindung als Vorläufer für die Herstellung fortschrittlicher Materialien untersucht. Ihre Molekülstruktur kann in Polymere oder Beschichtungen eingearbeitet werden, wodurch wünschenswerte Eigenschaften wie erhöhte Haltbarkeit oder spezifische Wechselwirkungen mit anderen Substanzen erzielt werden .
Toxikologie: Sicherheits- und Risikobewertung
Toxikologen untersuchen diese Verbindung, um ihr Sicherheitsprofil zu bewerten. Indem sie ihre toxikologischen Wirkungen verstehen, können Forscher die mit der Exposition verbundenen Risiken bewerten und sichere Handhabungspraktiken festlegen. Diese Informationen sind entscheidend für die Entwicklung von Medikamenten und Chemikalien, die sowohl wirksam als auch sicher sind .
Rechnergestützte Chemie: Molekülmodellierung
Schließlich wird diese Verbindung in der computergestützten Chemie für die Molekülmodellierung verwendet. Ihre Struktur wird mit rechnergestützten Methoden analysiert, um ihr Verhalten in verschiedenen Umgebungen, Wechselwirkungen mit anderen Molekülen und ihr Potenzial als Leitverbindung in der Wirkstoffforschung vorherzusagen .
Eigenschaften
IUPAC Name |
[2-amino-1-(dimethylsulfamoylamino)ethyl]cyclopentane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-9(7-10)8-5-3-4-6-8;/h8-9,11H,3-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABBQPMNDLQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CN)C1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)
![[1-(2-Aminoethyl)azetidin-3-yl]methanol](/img/structure/B1448664.png)




